REACTION_CXSMILES
|
[OH-].[K+].[Br:3][C:4]1[CH:9]=[C:8]([C:10]([O:12]C)=[O:11])[CH:7]=[CH:6][C:5]=1[C:14]([O:16][CH3:17])=[O:15]>CO>[Br:3][C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][C:5]=1[C:14]([O:16][CH3:17])=[O:15])[C:10]([OH:12])=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 25° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 50° C. for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the insolubles were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed (silica gel, 50% ethyl acetate in petroleum ether with 1% acetic acid)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.28 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |